N-octyl-5-oxoheptadecanamide
Description
N-Octyl-5-oxoheptadecanamide is a synthetic amide derivative characterized by a long hydrophobic alkyl chain and a ketone functional group. Structurally, it consists of an octyl group (C₈H₁₇) attached to the nitrogen of an amide moiety, while the acyl chain is a 17-carbon backbone with a ketone at the fifth position.
Properties
IUPAC Name |
N-octyl-5-oxoheptadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO2/c1-3-5-7-9-11-12-13-14-15-17-20-24(27)21-19-22-25(28)26-23-18-16-10-8-6-4-2/h3-23H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYXNVVUEULMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)CCCC(=O)NCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-octyl-5-oxoheptadecanamide typically involves the reaction of heptadecanoic acid with octylamine in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate amide, which is then oxidized to introduce the ketone group at the fifth position. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production times. The use of continuous flow reactors allows for the efficient mixing of reactants and precise control over reaction parameters, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-octyl-5-oxoheptadecanamide undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-octyl-5-oxoheptadecanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of N-octyl-5-oxoheptadecanamide involves its interaction with cellular membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it a potential candidate for antimicrobial applications. Additionally, the ketone group can participate in redox reactions, further contributing to its bioactivity.
Comparison with Similar Compounds
Structural and Molecular Comparison
Key Observations :
- Chain Length : this compound has the longest alkyl chain (25 carbons), followed by N-Octadecylformamide (19 carbons) and N-Hydroxyoctanamide (8 carbons). Longer chains typically increase hydrophobicity and reduce solubility in polar solvents.
- Functional Groups : The ketone in this compound may confer reactivity distinct from the hydroxyl group in N-Hydroxyoctanamide or the formamide group in N-Octadecylformamide. Ketones are prone to nucleophilic additions, while hydroxyl groups participate in hydrogen bonding.
Implications :
Hypothetical Physicochemical Properties
- Solubility : this compound’s long chain and ketone group suggest low water solubility, comparable to N-Octadecylformamide. The hydroxyl group in N-Hydroxyoctanamide likely enhances its polarity and solubility.
- Reactivity : The ketone in this compound could undergo redox reactions, unlike the hydrolytically stable formamide group in N-Octadecylformamide.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
